

Application Notes and Protocols for PIK-90 in Cell Culture Experiments

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Compound of Interest

Compound Name: PIK-90
CAS No.: 677338-12-4
Cat. No.: B1684649

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Introduction

PIK-90 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks) and DNA-dependent protein kinase (DNA-PK). It exhibits significant activity against Class I PI3K isoforms, particularly p110 α , p110 γ , and p110 δ , with varying potency against p110 β .^{[1][2][3]} By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism, **PIK-90** has emerged as a valuable tool for cancer research and drug development.^{[1][4]} This document provides detailed application notes and protocols for the use of **PIK-90** in cell culture experiments, including recommended concentrations, experimental procedures, and data interpretation guidelines.

Mechanism of Action

PIK-90 exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein

Kinase B).[1][5] The subsequent deactivation of the Akt signaling cascade results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with a hyperactivated PI3K pathway.[1][6] **PIK-90** has also been shown to inhibit DNA-PK, a key enzyme in the DNA damage response.[2][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PIK-90

Target	IC50 (nM)
p110 α	11[2][3]
p110 β	350[1][8]
p110 γ	18[2][3]
p110 δ	58[2][8]
DNA-PK	13[7]

Table 2: Recommended Concentration of PIK-90 for Cell-Based Assays

Cell Line Type	Cell Line Examples	Assay	Recommended Concentration	Observed Effect
Glioma	U87 MG, SF188, SF763, LN229, A1207, LN-Z30	Inhibition of Akt Phosphorylation	0.5 μ M	Substantial inhibition of Akt phosphorylation. [1]
U87 MG, SF188, SF763, LN229, A1207, LN-Z30	Cell Cycle Analysis	0.5 μ M	Modest G0/G1 arrest.[1]	
Chronic Lymphocytic Leukemia (CLL)	Primary CLL cells	Cell Viability	1 μ M - 10 μ M	Reduction in cell viability (77.8% at 1 μ M, 51.1% at 10 μ M after 24h).[2]
Primary CLL cells	Chemotaxis	1 μ M - 10 μ M	Inhibition of chemotaxis.[1]	
T-cell Acute Lymphoblastic Leukemia (T-ALL)	Loucy	Cell Viability (MTT Assay)	IC50 \approx 0.096 μ M	Mildly affected viability in most T-ALL lines, but effective in Loucy cells.[6]
C6	Inhibition of Akt Phosphorylation	10 μ M	Effective reduction of pAkt levels.[7]	
Breast Cancer	MCF10A, Hs578t	Cell Number Reduction	1 μ M	Varied responses, with p110 α inhibitors generally being more effective.[9]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the determination of cell viability upon **PIK-90** treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- **PIK-90** (stock solution in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **PIK-90 Treatment:** Prepare serial dilutions of **PIK-90** in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 μ L of the **PIK-90** dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 μ L of MTT solution to each well.

- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of changes in Akt phosphorylation at Ser473 in response to **PIK-90** treatment.

Materials:

- **PIK-90** (stock solution in DMSO)
- Complete cell culture medium
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)

- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of **PIK-90** for the specified time.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
- **Analysis:** Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following **PIK-90** treatment using propidium iodide (PI) staining.

Materials:

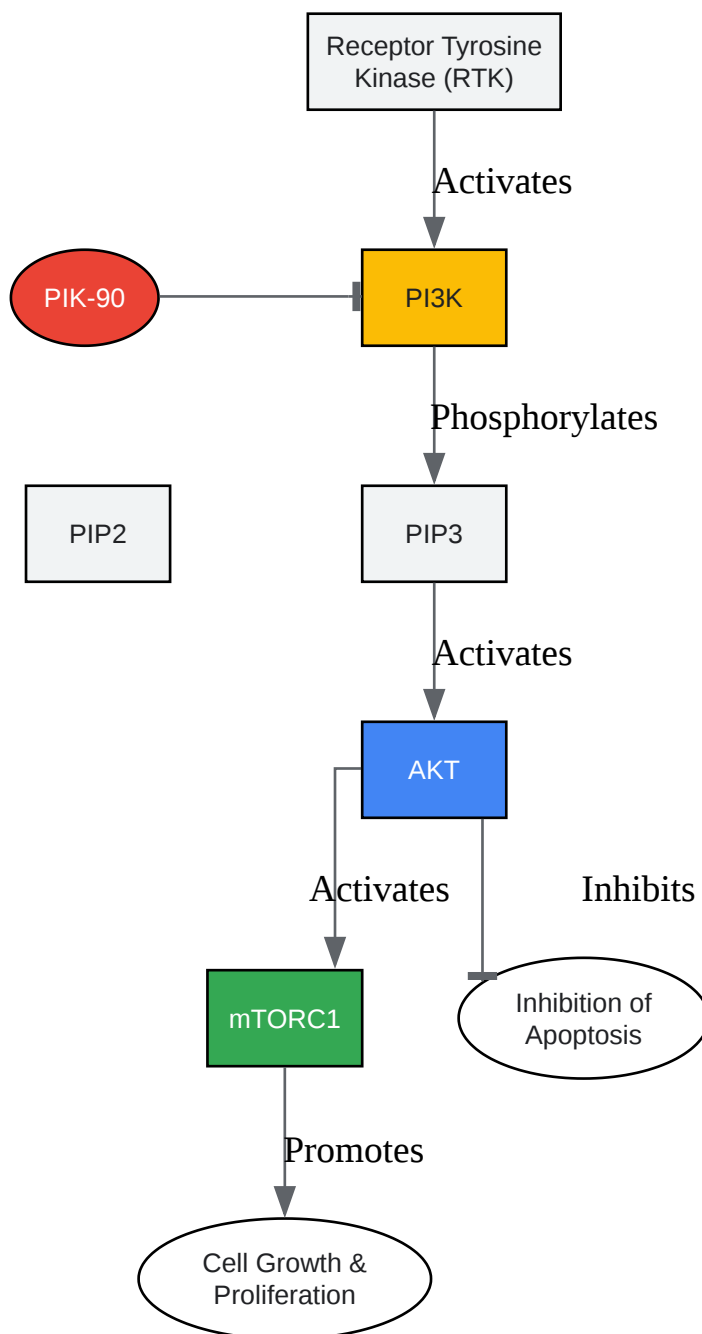
- **PIK-90** (stock solution in DMSO)

- Complete cell culture medium
- 6-well cell culture plates
- PBS
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

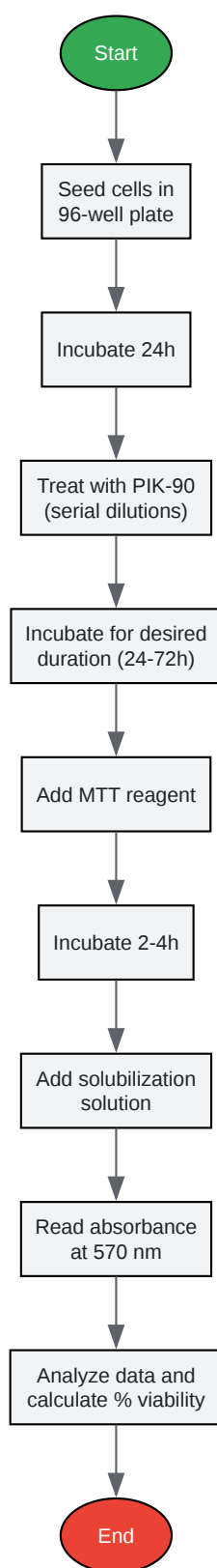
- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with **PIK-90** for the desired duration.
- **Cell Harvesting:** Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
- **Fixation:** Resuspend the cell pellet in 300 μL of PBS and add 700 μL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 μL of PI staining solution.
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations



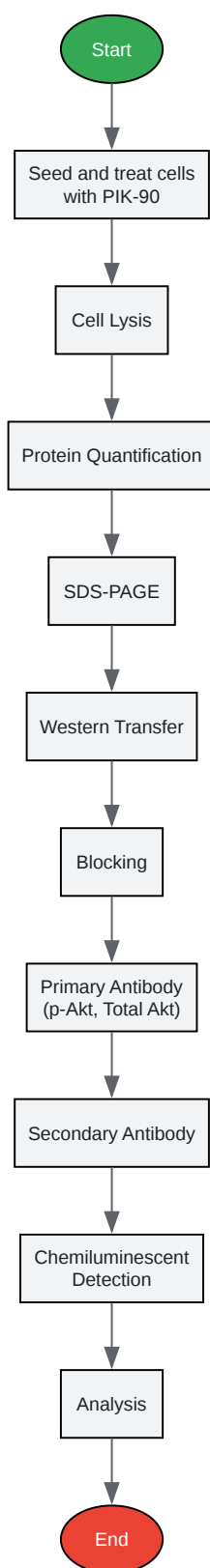
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Caption: PI3K/AKT Signaling Pathway and the inhibitory action of **PIK-90**.



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Caption: Experimental workflow for the MTT-based cell viability assay.



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Caption: Workflow for Western Blot analysis of Akt phosphorylation.

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